molecular formula C9H19NO3 B2360944 (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate CAS No. 1867120-38-4

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Cat. No.: B2360944
CAS No.: 1867120-38-4
M. Wt: 189.255
InChI Key: ROQKPIPQWREQCV-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, hydroxypropyl group, and methylcarbamate moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient

Mode of Action

Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .

Biochemical Pathways

For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .

Pharmacokinetics

The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .

Result of Action

Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxypropyl group .

Scientific Research Applications

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is unique due to the presence of both the hydroxypropyl and methylcarbamate groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKPIPQWREQCV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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